

# The Commercial Landscape of 2-Methylindoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Methylindoline

Cat. No.: B143341

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An In-depth exploration of the commercial availability, synthesis, quality control, and applications of **2-Methylindoline**, a pivotal building block in modern drug discovery and development.

## Introduction

**2-Methylindoline** (CAS No. 6872-06-6), a heterocyclic aromatic amine, has emerged as a critical scaffold in medicinal chemistry and process development. Its rigid, bicyclic structure provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability of **2-Methylindoline**, detailing key suppliers, typical specifications, and in-depth experimental protocols for its synthesis and quality control. Furthermore, it delves into its significant applications in drug development, with a particular focus on its role in the generation of inhibitors for key biological targets, supported by diagrams of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this important chemical intermediate.

## Commercial Availability and Suppliers

**2-Methylindoline** is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%, with material available in various quantities. The table below summarizes a selection of prominent suppliers and their typical product offerings.

Supplier	Purity	Available Quantities
Sigma-Aldrich (Merck)	≥98%	Grams to Kilograms
Thermo Scientific Chemicals	99+%	Milliliters to Liters
Chem-Impex International	≥98% (GC)	Milliliters to Bulk
J&K Scientific	98.5%	Grams to Kilograms
TCI Chemicals	>98.0% (GC)	Grams to Kilograms
Santa Cruz Biotechnology	N/A	Grams
SynQuest Laboratories	N/A	Inquire for details
LGC Standards	N/A	Reference Standard
Matrix Fine Chemicals	N/A	Inquire for details
RPN Organics Private Limited	98%	Kilograms
Ningbo Innopharmchem	≥98% (GC)	Kilograms to Tons

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylindoline** is presented in the table below, compiled from various supplier and database sources.[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	6872-06-6
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N
Molecular Weight	133.19 g/mol
Appearance	Colorless to yellow or brown liquid
Boiling Point	228-229 °C (lit.)
Density	1.023 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20/D</sub> )	1.569 (lit.)

## Experimental Protocols

### Synthesis of 2-Methylindoline

A common and efficient method for the preparation of **2-Methylindoline** involves the catalytic hydrogenation and subsequent cyclization of a  $\beta$ -methylnitrostyrene derivative. The following protocol is adapted from established literature.

Reaction Scheme:

Materials:

- 2-chloro- $\beta$ -methylnitrostyrene
- Raney Nickel catalyst
- Cuprous chloride (CuCl)
- Sodium hydroxide (NaOH)
- Water
- Toluene
- Hydrogen gas

Procedure:

- To a pressure reactor, add 198 g (1 mol) of 2-chloro- $\beta$ -methylnitrostyrene, 30 g of Raney Nickel catalyst, 15 g (0.15 mol) of cuprous chloride, 48 g (1.2 mol) of sodium hydroxide, and 600 g of water.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor to 30-40 kg with hydrogen.
- Heat the reaction mixture to 110 °C and maintain for 6-8 hours with stirring.
- Monitor the reaction for completion by a suitable method (e.g., GC-MS).

- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Add 400 mL of toluene to the reaction mixture and stir for 30 minutes.
- Filter the mixture to recover the catalyst.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation, collecting the fraction at 85-89 °C / 5 mmHg to yield **2-Methylindoline**.

This method has been reported to produce **2-Methylindoline** with a purity of over 99% and in high yield.

## Quality Control

Ensuring the purity and identity of **2-Methylindoline** is crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

### 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **2-Methylindoline** and identifying any volatile impurities.

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
- Expected Retention Time: The retention time for **2-Methylindoline** will depend on the specific instrument and conditions, but it should be a single major peak.
- Mass Spectrum: The mass spectrum should show a molecular ion peak at m/z 133 and characteristic fragmentation patterns.[\[1\]](#)[\[2\]](#)

#### 4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **2-Methylindoline** and quantify non-volatile impurities.

- Instrumentation: An HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid for MS compatibility).[\[3\]](#)[\[4\]](#)
  - Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Result: A single major peak corresponding to **2-Methylindoline**. Purity is calculated based on the area percentage of the main peak.

#### 4.2.3. Spectroscopic Analysis

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. The spectrum should be consistent with the known structure of **2-Methylindoline**.

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Shows characteristic absorption bands for the functional groups present in **2-Methylindoline** (e.g., N-H stretch, aromatic C-H stretch).

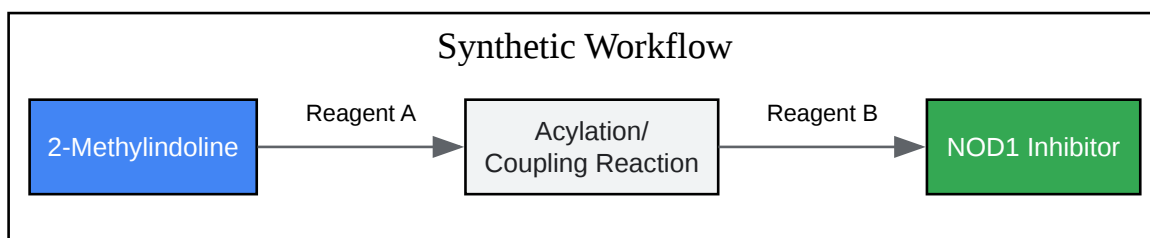
## Applications in Drug Development and Signaling Pathways

**2-Methylindoline** is a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Its derivatives have shown potential in various therapeutic areas, including inflammation, neurological disorders, and cancer.

### Inhibitors of NOD1-Induced NF- $\kappa$ B Activation

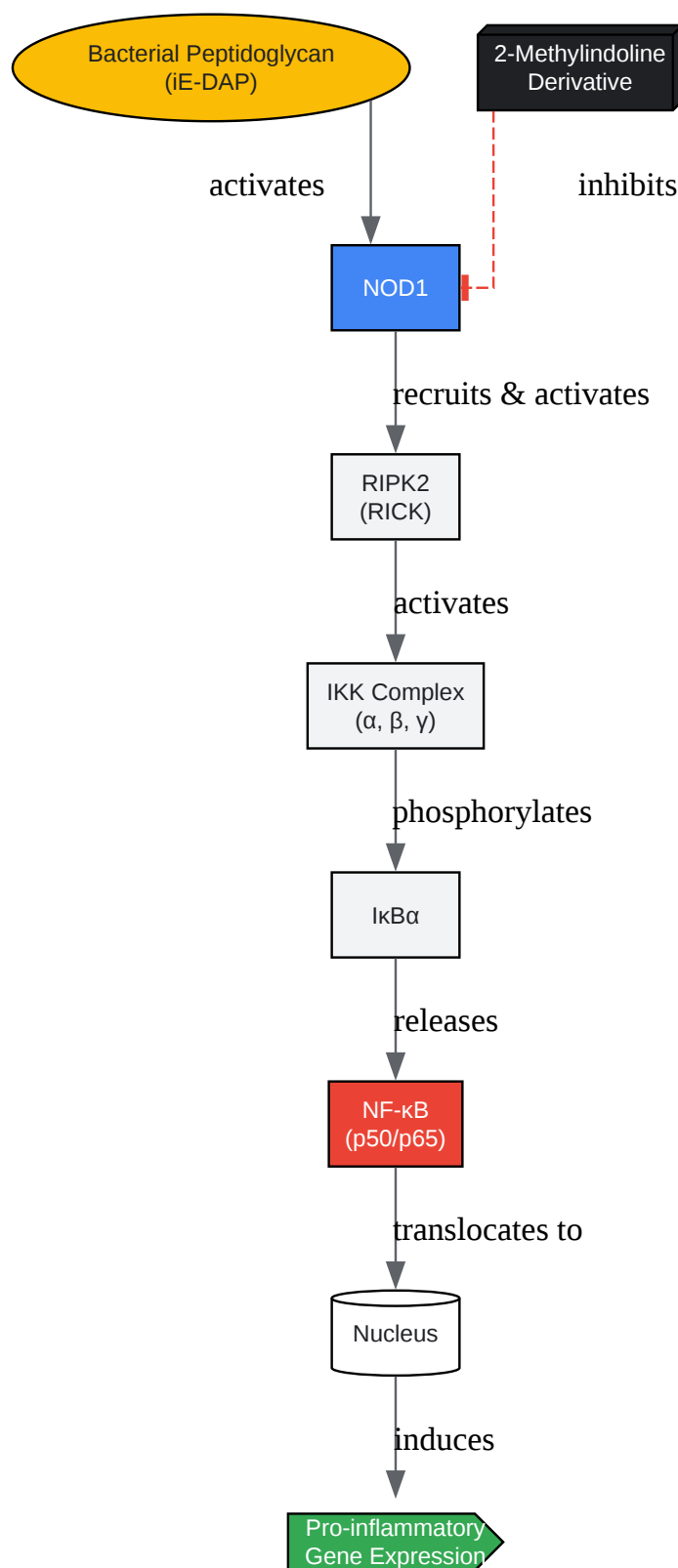
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans.[5][6][7] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF- $\kappa$ B, resulting in the production of pro-inflammatory cytokines. Dysregulation of the NOD1 signaling pathway is implicated in various inflammatory diseases. **2-Methylindoline** serves as a key starting material for the synthesis of small molecule inhibitors that can modulate this pathway.

Below is a diagram illustrating the general workflow for the synthesis of a NOD1 inhibitor from **2-Methylindoline**, followed by a representation of the NOD1 signaling pathway.



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A simplified workflow for synthesizing a NOD1 inhibitor.



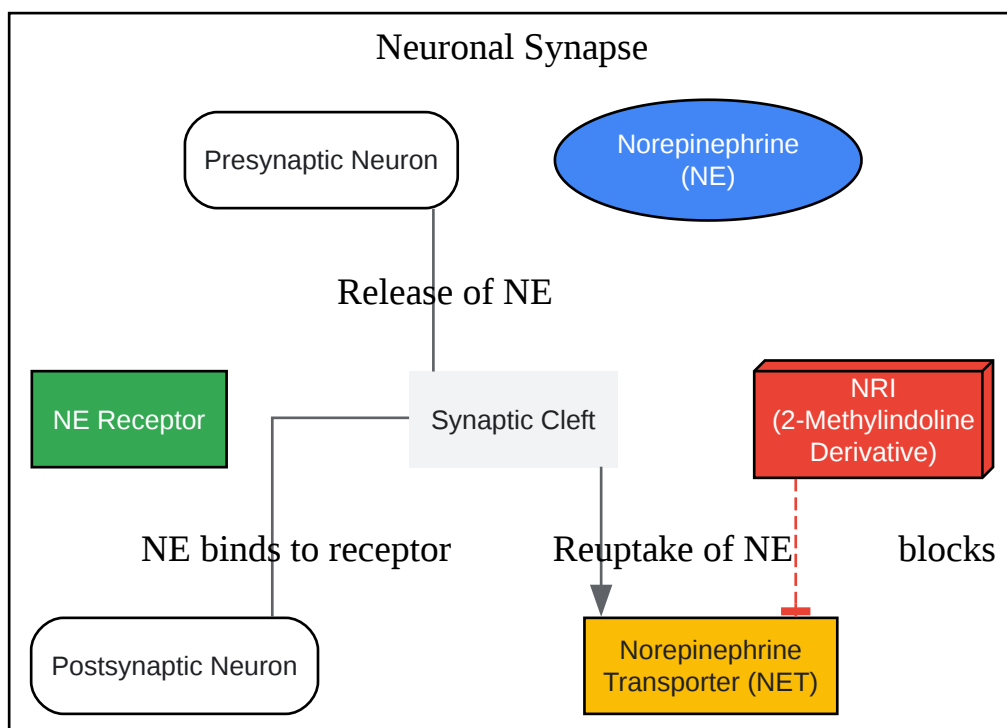
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The NOD1 signaling pathway leading to NF-κB activation.

## Norepinephrine Reuptake Inhibitors (NRIs)

Norepinephrine is a neurotransmitter that plays a vital role in regulating mood, attention, and arousal. Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[8][9] This mechanism of action is effective in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The **2-methylindoline** scaffold has been incorporated into the design of novel NRIs.

The following diagram illustrates the mechanism of action of a norepinephrine reuptake inhibitor derived from **2-Methylindoline** at the neuronal synapse.



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Mechanism of a Norepinephrine Reuptake Inhibitor.

## Conclusion

**2-Methylindoline** is a commercially accessible and highly valuable chemical intermediate with significant applications in drug discovery and development. Its utility as a scaffold for generating inhibitors of key biological targets, such as those in the NOD1 and norepinephrine

signaling pathways, underscores its importance to the research community. This guide provides a foundational understanding of its commercial landscape, synthesis, and quality control, empowering researchers to effectively source and utilize this versatile compound in their scientific endeavors. The detailed protocols and pathway diagrams serve as practical tools to facilitate further innovation in the development of novel therapeutics.

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